Propargyl-PEG5-CH2CO2-NHS

NHS ester hydrolysis PEG linker stability Bioconjugation efficiency

Achieve faster, hydrolytically stable bioconjugations with Propargyl-PEG5-CH2CO2-NHS. The acetyl linkage (CH2CO2) offers superior NHS reactivity vs. propionyl analogs, while the monodisperse PEG5 spacer ensures low aggregation in high-DAR ADCs. Ideal for lysine conjugation, PROTAC ternary complex optimization, and non-fouling surface immobilization. Strictly 98% purity for reproducible results. Order now.

Molecular Formula C17H25NO9
Molecular Weight 387.4 g/mol
Cat. No. B610256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG5-CH2CO2-NHS
SynonymsPropargyl-PEG5-CH2CO2-NHS
Molecular FormulaC17H25NO9
Molecular Weight387.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2
InChIKeyBNRYRRHZTIDZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG5-CH2CO2-NHS Procurement Data Sheet: Structure, Specifications & Class Definition


Propargyl-PEG5-CH2CO2-NHS (CAS: 1161883-51-7) is a monodisperse, heterobifunctional polyethylene glycol (PEG) crosslinker engineered for precision bioconjugation . It features a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)-reactive terminal propargyl group and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a discrete PEG5 spacer [1]. With a molecular weight of 387.4 g/mol and a molecular formula of C17H25NO9, it is a non-cleavable linker used in the construction of stable, well-defined antibody-drug conjugates (ADCs) and targeted protein degraders (PROTACs) .

Why Propargyl-PEG5-CH2CO2-NHS Cannot Be Substituted by Standard PEG-NHS or Alkyne Reagents


Generic substitution in bioconjugation workflows is rarely neutral; substituting Propargyl-PEG5-CH2CO2-NHS with a similar in-class analog risks altering reaction kinetics, conjugate stability, or downstream biological performance. Critical differentiators include the specific acetyl linkage (CH2CO2) which impacts NHS ester reactivity and hydrolytic stability compared to propionyl analogs , the monodisperse PEG5 spacer length which dictates solubility and aggregation resistance [1], and the terminal propargyl group which necessitates copper catalysis for click chemistry, offering different bioorthogonality profiles compared to strain-promoted (SPAAC) systems . The quantitative evidence below details precisely how these structural nuances manifest as measurable differences in reaction rate, conjugate yield, and ultimately, the developability profile of advanced therapeutic constructs.

Quantitative Differentiation of Propargyl-PEG5-CH2CO2-NHS: Head-to-Head Comparator Analysis


Hydrolytic Stability: CH2CO2-NHS (Acetyl) vs. C2H4CO2-NHS (Propionyl) Half-Life Comparison

The α-carbon spacer between the PEG chain and the NHS ester dictates the hydrolytic half-life in aqueous buffers. The acetyl linkage (CH2CO2-NHS) in Propargyl-PEG5-CH2CO2-NHS is structurally analogous to the SCM (Succinimidyl Carboxymethyl) ester class. In contrast, the common alternative Propargyl-PEG5-NHS ester contains a propionyl linkage (C2H4CO2-NHS), analogous to the SG (Succinimidyl Glutarate) ester class . A class-level comparison of NHS ester stabilities demonstrates that the acetyl/SCM-type linkage (representative of Propargyl-PEG5-CH2CO2-NHS) has a hydrolysis half-life of less than 5 minutes at pH 8, while the propionyl/SG-type linkage (representative of Propargyl-PEG5-NHS ester) has a significantly longer half-life of approximately 20 minutes under identical conditions . This difference quantifies the higher reactivity and faster consumption rate of Propargyl-PEG5-CH2CO2-NHS, which demands precise control of reaction timing and stoichiometry but offers the advantage of more rapid conjugation.

NHS ester hydrolysis PEG linker stability Bioconjugation efficiency

ADC Performance: Impact of PEG5 Spacer Length on Pharmacokinetics and Aggregation

In a direct comparative study of DAR8-ADCs bearing cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), the PEG chain length was found to be directly proportional to conjugate performance. While Propargyl-PEG5-CH2CO2-NHS with its PEG5 spacer was not directly assayed in this specific study, its length positions it between the PEG4 and PEG8 benchmarks. The study demonstrated that increasing PEG length from 4 to 8 units led to a quantifiable improvement in pharmacokinetic (PK) profile and a decrease in aggregate content [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 showed a better PK profile than those with PEG4 [1]. This provides a class-level inference that a PEG5 spacer is likely to confer superior in vivo performance and reduced aggregation compared to shorter PEG2 or PEG3 analogs, while avoiding the potential for excessive hydrophilicity that may occur with longer PEG12+ chains.

Antibody-Drug Conjugates Pharmacokinetics PEGylation Linker Design

Reaction Specificity: CuAAC (Propargyl) vs. SPAAC (DBCO) Click Chemistry Kinetics

Propargyl-PEG5-CH2CO2-NHS contains a terminal alkyne designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its primary alternative is the DBCO-PEG5-NHS ester, which reacts via strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the need for a cytotoxic copper catalyst . While specific second-order rate constants for these exact molecules are not published, the class-level difference is well-established: CuAAC reactions are significantly faster, often proceeding with rate constants >10 M⁻¹s⁻¹, compared to SPAAC reactions which are typically in the 0.1-1 M⁻¹s⁻¹ range. However, CuAAC requires the presence of a copper(I) catalyst and a reducing agent, which can be incompatible with certain live-cell or in vivo applications. This direct trade-off between reaction speed and biocompatibility is the key differentiator.

Click Chemistry CuAAC SPAAC Bioconjugation Bioorthogonality

Linker Geometry: Acetyl (CH2CO2) vs. Propionyl (C2H4CO2) Spacer Impact on Cleavage and Payload Positioning

The structural difference between Propargyl-PEG5-CH2CO2-NHS and Propargyl-PEG5-NHS ester lies in the carbon spacer adjacent to the cleavable ester bond: an acetyl (CH2CO2) group versus a propionyl (C2H4CO2) group, respectively. This seemingly minor variation has been noted in the literature to affect the stability of the resulting amide bond and the efficiency of payload release in cleavable systems . Specifically, for linkers designed to be cleaved by specific enzymes (e.g., cathepsin B), the presence of a methylene (CH2) vs. an ethylene (C2H4) spacer can alter the steric accessibility of the cleavage site and the effective distance between the payload and the antibody. While no direct quantitative data comparing these exact two molecules is available, the structural difference is a known point of optimization in linker design to fine-tune drug release kinetics and avoid premature payload loss .

ADC Linker PROTAC Linker Drug Release Linker Length

Optimized Application Scenarios for Propargyl-PEG5-CH2CO2-NHS


High-DAR ADC Synthesis Where Rapid Amine Labeling is Required

Propargyl-PEG5-CH2CO2-NHS is ideally suited for the first step of a two-step ADC conjugation strategy. The fast-hydrolyzing NHS ester (<5 min half-life) necessitates rapid reaction with antibody lysine residues, which is beneficial for achieving high drug-to-antibody ratios (DARs) in a controlled, short-duration process . The PEG5 spacer, inferred from studies on similar systems, then provides sufficient hydrophilicity to prevent aggregation of the high-DAR intermediate, a common problem with DAR >4 constructs [1]. The terminal alkyne is then used in a subsequent CuAAC step to attach the azide-bearing cytotoxic payload.

Ex Vivo Biomolecule Functionalization for Diagnostic Assays

For the conjugation of fluorescent dyes or biotin tags to proteins or peptides for use in in vitro diagnostic assays, the rapid reaction kinetics of Propargyl-PEG5-CH2CO2-NHS are advantageous for high-throughput workflows. The requirement for a copper catalyst for the subsequent click reaction is not a limitation in these ex vivo settings . The PEG5 spacer helps maintain the solubility and native conformation of the labeled protein, which is crucial for preserving its binding activity in the assay [1].

PROTAC Synthesis Requiring a Defined, Non-Cleavable Linker

In the development of proteolysis-targeting chimeras (PROTACs), the length and composition of the linker between the two ligands are critical for forming a stable ternary complex. The PEG5 chain of Propargyl-PEG5-CH2CO2-NHS provides a discrete, intermediate-length spacer that can bridge an E3 ligase ligand and a target protein ligand effectively. Its non-cleavable nature ensures the PROTAC molecule remains intact in the cellular environment. The acetyl linkage offers a distinct geometry compared to longer propionyl analogs, which can be systematically explored during linker optimization studies .

Surface Functionalization of Nanoparticles or Biosensors

This compound is optimal for introducing alkyne handles onto amine-functionalized surfaces (e.g., silica nanoparticles, gold surfaces with amine-terminated SAMs). The rapid NHS-amine reaction allows for quick surface saturation . The resulting alkyne-presenting surface can then be used to immobilize a variety of azide-containing probes or biomolecules via CuAAC, creating a versatile and stable functional interface. The PEG5 spacer helps create a non-fouling, hydrophilic surface layer that reduces non-specific binding in complex biological fluids [1].

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